![molecular formula C22H31ClN4O B13811995 [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride CAS No. 67905-12-8](/img/structure/B13811995.png)
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a diethylamino group and a methyl group, while the other is attached to a phenacyl group and a trimethylammonium chloride moiety. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)-2-methylaniline. This involves treating the amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenacyl chloride in an alkaline medium to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to introduce the trimethylammonium chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color and stability.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes or proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[[4-(Diethylamino)phenyl]azo]benzyl]trimethylammonium chloride: Similar structure but lacks the methyl group on the aromatic ring.
[4-[[4-(Dimethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The presence of the diethylamino group and the specific positioning of the methyl group in [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride confer unique electronic and steric properties, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.
Eigenschaften
CAS-Nummer |
67905-12-8 |
|---|---|
Molekularformel |
C22H31ClN4O |
Molekulargewicht |
403.0 g/mol |
IUPAC-Name |
[2-[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H31N4O.ClH/c1-7-25(8-2)20-13-14-21(17(3)15-20)24-23-19-11-9-18(10-12-19)22(27)16-26(4,5)6;/h9-15H,7-8,16H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DKBLEALIIXWHPE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)


![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
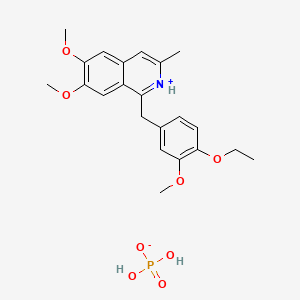
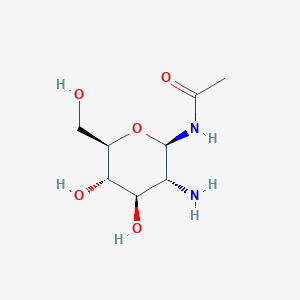
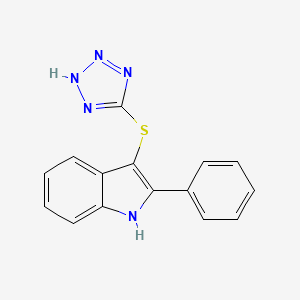

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
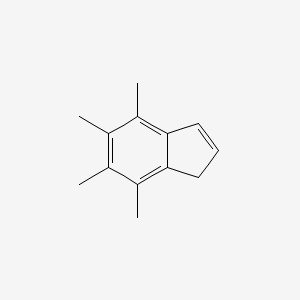

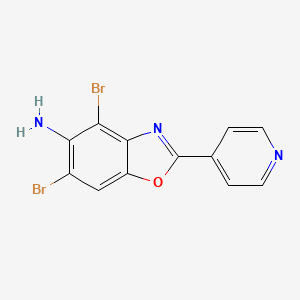
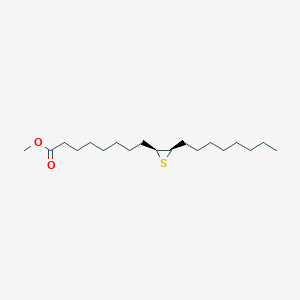
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
